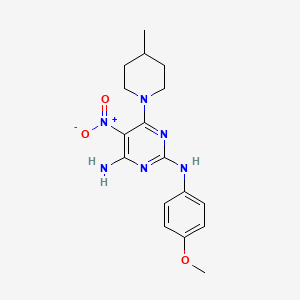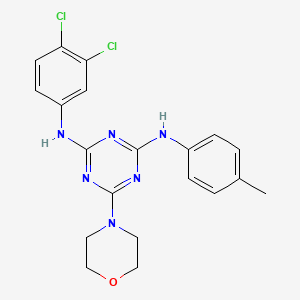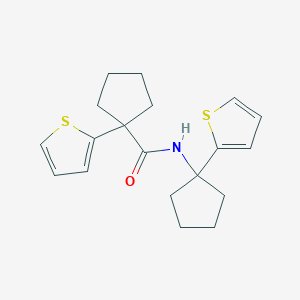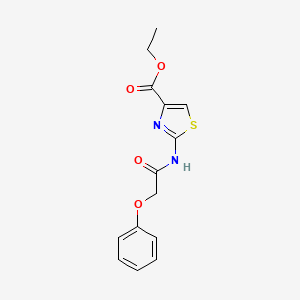
(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)acrylamide, otherwise known as DMDMPAA, is a synthetic compound used in scientific research for its biochemical and physiological effects. It is a derivative of acrylamide, an organic compound that is used in a variety of applications. DMDMPAA has been studied for its potential uses in laboratory experiments, as well as its applications in scientific research.
Aplicaciones Científicas De Investigación
Metabolic Pathways and Biochemical Impact
- Metabolic Analysis in Animal Models : Studies have shown the detailed metabolic pathways and the identification of metabolites of related compounds in animal models. For instance, the metabolism of acrylamide in rats and mice has been extensively studied, revealing the formation of various metabolites such as N-acetyl-S-(3-amino-3-oxopropyl)cysteine, N-acetyl-S-(3-amino-2-hydroxy-3-oxopropyl)cysteine, and glycidamide. These metabolites arise from the conjugation of acrylamide with glutathione or from the oxidation of acrylamide to glycidamide and further metabolism (Sumner, MacNeela, & Fennell, 1992).
Therapeutic Applications and Drug Development
Potential in Parkinson's Disease Treatment : A novel synthetic squamosamide cyclic derivative, closely related to the compound of interest, has shown significant therapeutic effects in a Parkinson's disease model. In particular, N-[2-(4-hydroxyphenyl)ethyl]-2-(2, 5-dimethoxyphenyl)-3-(3-methoxy-4-hydroxyphenyl)acrylamide (FLZ) improved motor dysfunction in mice challenged with neurotoxins, suggesting its potential as a new candidate drug for treating Parkinson’s disease (Yu et al., 2013).
Alzheimer's Disease Treatment : Another compound extracted from Sichuan pepper, N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-acrylamide (gx-50), closely related to the molecule , was studied for its therapeutic effects on Alzheimer's disease. The compound could penetrate the blood-brain barrier, improve cognitive abilities in mice, and decrease the accumulation of amyloid-β oligomers in the cerebral cortex, showing promise as a potential drug for treating Alzheimer's disease (Tang et al., 2013).
Propiedades
IUPAC Name |
(E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-16-6-4-5-15(11-16)21-19(22)14(12-20)9-13-10-17(24-2)7-8-18(13)25-3/h4-11H,1-3H3,(H,21,22)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQXHYYKGXPKRR-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C(C#N)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[4-(Oxolan-3-yl)pyrazol-1-yl]ethyl]prop-2-enamide](/img/structure/B2479174.png)


![N-[4-(Benzimidazol-1-yl)phenyl]-4-nitrobutanamide](/img/structure/B2479181.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(5-fluoro-2-methylphenyl)urea](/img/structure/B2479184.png)
![N-(3,4-dimethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2479185.png)
![N-[(3,5-Difluorophenyl)methyl]cyclopropanamine;hydrochloride](/img/structure/B2479186.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2479187.png)


![4-(diethylsulfamoyl)-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2479195.png)
![3-[5-(1,3-Dioxolan-2-yl)oxolan-2-yl]propanoic acid](/img/structure/B2479196.png)